![molecular formula C13H16N2O B6614355 1',3',3'-trimethylspiro[4H-1,2-oxazole-5,2'-indole] CAS No. 144598-21-0](/img/structure/B6614355.png)
1',3',3'-trimethylspiro[4H-1,2-oxazole-5,2'-indole]
Overview
Description
1’,3’,3’-Trimethylspiro[4H-1,2-oxazole-5,2’-indole] is a unique organic compound known for its distinctive spiro structure, which consists of an oxazole ring fused to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-trimethylspiro[4H-1,2-oxazole-5,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with an appropriate oxazole precursor. One common method includes the use of salicylaldehyde derivatives in the presence of a catalyst under reflux conditions. The reaction mixture is heated in ethanol, and the product is isolated through vacuum filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1’,3’,3’-Trimethylspiro[4H-1,2-oxazole-5,2’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or oxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole or oxazole derivatives.
Scientific Research Applications
1’,3’,3’-Trimethylspiro[4H-1,2-oxazole-5,2’-indole] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of photochromic materials and sensors
Mechanism of Action
The mechanism of action of 1’,3’,3’-trimethylspiro[4H-1,2-oxazole-5,2’-indole] involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound can switch between its spiro (closed-ring) form and its merocyanine (open-ring) form. This photochromic behavior is due to the changes in the electronic structure of the molecule, which affects its optical properties .
Comparison with Similar Compounds
- 1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]
- 1’,3’,3’-Trimethyl-6-hydroxyspiro[chromene-2,2’-indoline]
- 5,6’-Dichloro-1’,3’,3’-trimethylspiro[indoline-2,2’-2H-pyrano[3,2-h]quinoline]
Uniqueness: 1’,3’,3’-Trimethylspiro[4H-1,2-oxazole-5,2’-indole] is unique due to its specific spiro structure involving an oxazole ring, which imparts distinct photochromic properties and potential biological activities. This sets it apart from other similar compounds that may have different ring structures or substituents .
Properties
IUPAC Name |
1',3',3'-trimethylspiro[4H-1,2-oxazole-5,2'-indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12(2)10-6-4-5-7-11(10)15(3)13(12)8-9-14-16-13/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELZFPWJTBQJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13CC=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174762 | |
| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5′(4′H)-isoxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144598-21-0 | |
| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5′(4′H)-isoxazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144598-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5′(4′H)-isoxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


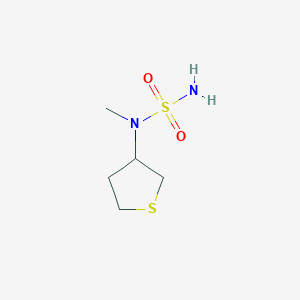
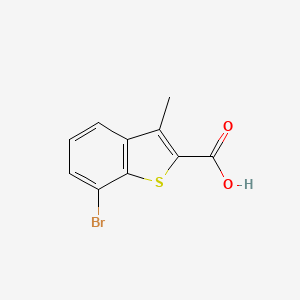
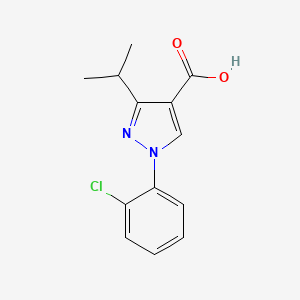
![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
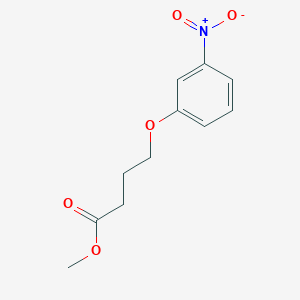
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
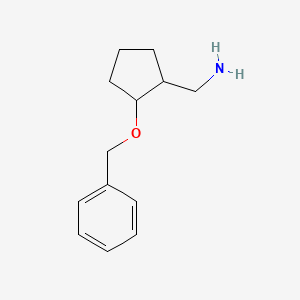
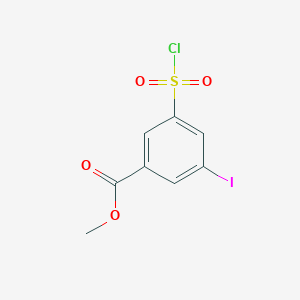
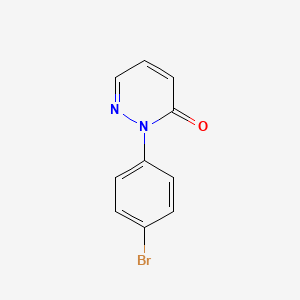

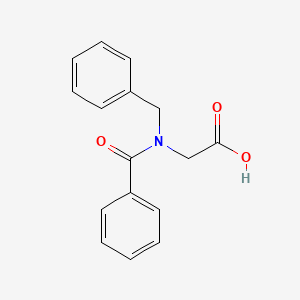
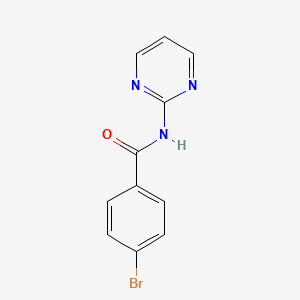
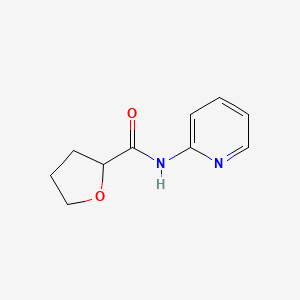
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)
